1-(Azetidin-3-yl)-4-methylpentan-2-one
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Overview
Description
1-(Azetidin-3-yl)-4-methylpentan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-methylpentan-2-one can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges that require careful optimization of reaction conditions.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a versatile route for constructing C–N bonds and synthesizing highly functionalized azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Azetidin-3-yl)-4-methylpentan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-methylpentan-2-one can be compared with other azetidine derivatives, such as:
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA).
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
3-Arylazetidin-3-yl)acetates: Used in the preparation of pharmaceutically active agents, including positive allosteric modulators of GABA A receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-4-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)3-9(11)4-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
ADFGARBWOLJLPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC1CNC1 |
Origin of Product |
United States |
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